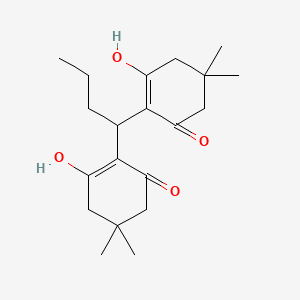
2-Cyclohexen-1-one, 2,2'-butylidenebis[3-hydroxy-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two cyclohexenone rings connected by a butylidene bridge, with each ring bearing a hydroxy group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- typically involves a Knoevenagel-Michael cascade reaction. This method uses a 1,3-dicarbonyl compound and aldehydes, with 2-aminopyrazine as a catalyst . The reaction conditions are mild, and the procedure is straightforward, making it a popular choice for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar principles to laboratory synthesis are applied on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxy groups can form hydrogen bonds with various biological molecules, influencing their activity and function. The compound’s structure also allows it to participate in various chemical reactions, further affecting its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler compound with a single cyclohexenone ring.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Another complex compound with similar structural features.
2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-: Shares structural similarities but differs in functional groups.
Uniqueness
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- is unique due to its dual cyclohexenone rings connected by a butylidene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
71827-67-3 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-hydroxy-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)butyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H30O4/c1-6-7-12(17-13(21)8-19(2,3)9-14(17)22)18-15(23)10-20(4,5)11-16(18)24/h12,21,23H,6-11H2,1-5H3 |
InChI Key |
QFTGMBDBRWVSDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(CC(CC1=O)(C)C)O)C2=C(CC(CC2=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















